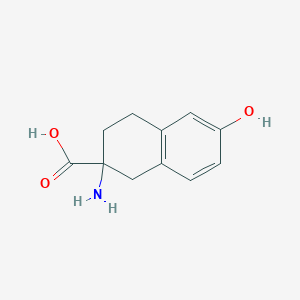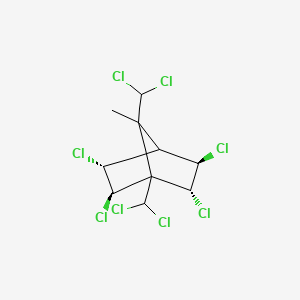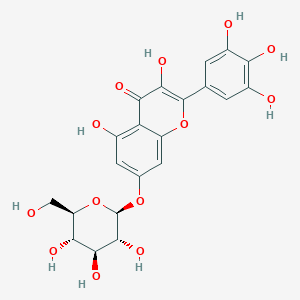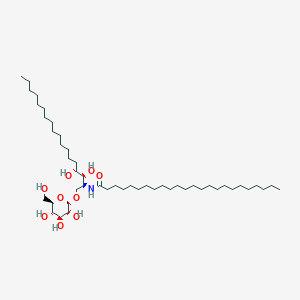![molecular formula C15H18O3 B1253281 (4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione is a natural product found in Asteriscus sericeus, Asteriscus daltonii, and other organisms with data available.
Scientific Research Applications
Photochemical Behavior
- Dimerization and Photochemical Behavior : A study by Barbosa et al. (1990) discovered efficient dimerization of a similar compound, indicating potential in photochemical applications. This study suggests the possibility of similar behavior in the compound of interest (Barbosa, Mann, & Cummins, 1990).
Synthesis and Structural Analysis
- Synthesis Techniques : Grošelj et al. (2005) described a synthesis method for a structurally related compound, highlighting potential pathways for synthesizing complex bicyclic structures (Grošelj, Bevk, Jakše, Meden, Stanovnik, & Svete, 2005).
- Structure and Configuration : The work of Ji et al. (1992) on a similar compound provides insights into the molecular structure, which could be relevant for understanding the compound (Ji, van der Helm, Shin, & Fenical, 1992).
Potential Applications in Organic Synthesis
- Use in Organic Synthesis : The research by Astley & Pattenden (1992) on furan-containing macrocyclic ring systems suggests potential applications of related compounds in the synthesis of complex organic molecules (Astley & Pattenden, 1992).
properties
Product Name |
(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione |
InChI |
InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7+,10-5+/t13-/m0/s1 |
InChI Key |
CAHQQYHQUHYOGU-OKQUYSEZSA-N |
Isomeric SMILES |
C/C/1=C\CCC2=C[C@@H](C(/C=C/C1=O)(C)C)OC2=O |
Canonical SMILES |
CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O |
synonyms |
asteriscunolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



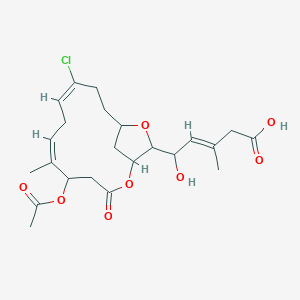
![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
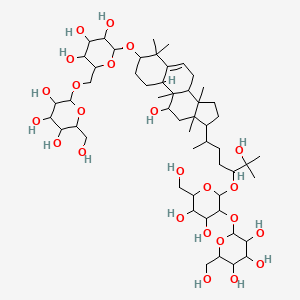
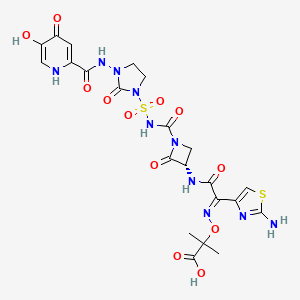
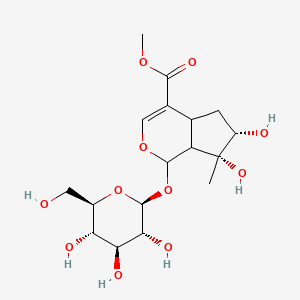
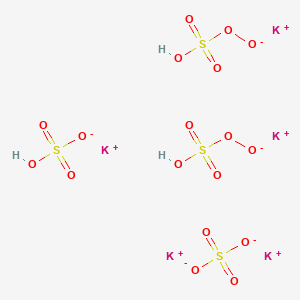
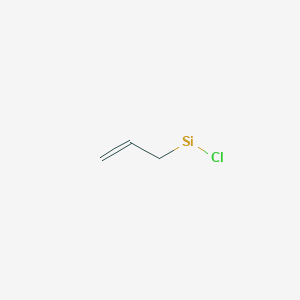
![(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside](/img/structure/B1253217.png)
![(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol](/img/structure/B1253218.png)
